(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group is alkylated with propargyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(2-propynyloxy)benzaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy and propynyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the propynyloxy group can participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: The starting material for the synthesis of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime.
4-(2-Propynyloxy)benzaldehyde: A related compound with similar structural features.
3-Methoxybenzaldehyde: Shares the methoxy group but lacks the propynyloxy and oxime functionalities.
Uniqueness
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime is unique due to the presence of both the methoxy and propynyloxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its oxime functionality further enhances its versatility in various research applications .
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8- |
InChI Key |
LQQXSNYNYDDMPS-WQLSENKSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\O)OCC#C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC#C |
Origin of Product |
United States |
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